N-(1-cyclopropyl-2-methoxyethyl)-3-(triazol-1-ylmethyl)piperidine-1-carboxamide
Description
N-(1-cyclopropyl-2-methoxyethyl)-3-(triazol-1-ylmethyl)piperidine-1-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a cyclopropyl group, a methoxyethyl chain, a triazole ring, and a piperidine carboxamide moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
Properties
IUPAC Name |
N-(1-cyclopropyl-2-methoxyethyl)-3-(triazol-1-ylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O2/c1-22-11-14(13-4-5-13)17-15(21)19-7-2-3-12(9-19)10-20-8-6-16-18-20/h6,8,12-14H,2-5,7,9-11H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVPFKBWMVYKOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1CC1)NC(=O)N2CCCC(C2)CN3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropyl-2-methoxyethyl)-3-(triazol-1-ylmethyl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropyl-2-methoxyethyl intermediate: This step involves the reaction of cyclopropyl bromide with sodium methoxide to form cyclopropyl methoxyethyl ether.
Synthesis of the triazole ring: The triazole ring is synthesized through a [3+2] cycloaddition reaction between an azide and an alkyne.
Coupling of intermediates: The cyclopropyl-2-methoxyethyl intermediate is then coupled with the triazole ring using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the piperidine carboxamide: The final step involves the reaction of the coupled intermediate with piperidine-1-carboxylic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropyl-2-methoxyethyl)-3-(triazol-1-ylmethyl)piperidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
N-(1-cyclopropyl-2-methoxyethyl)-3-(triazol-1-ylmethyl)piperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-cyclopropyl-2-methoxyethyl)-3-(triazol-1-ylmethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyclopropyl-2-methoxyethyl)-3-(triazol-1-ylmethyl)piperidine-1-carboxamide analogs: Compounds with similar structures but different substituents on the piperidine or triazole rings.
Other triazole-containing compounds: Such as fluconazole and itraconazole, which are used as antifungal agents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyclopropyl and methoxyethyl groups, in particular, contribute to its stability and ability to interact with various molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
